

Application Notes and Protocols for Administering Sopromidine in Animal Studies

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Compound of Interest

Compound Name: Sopromidine

Cat. No.: B1615342

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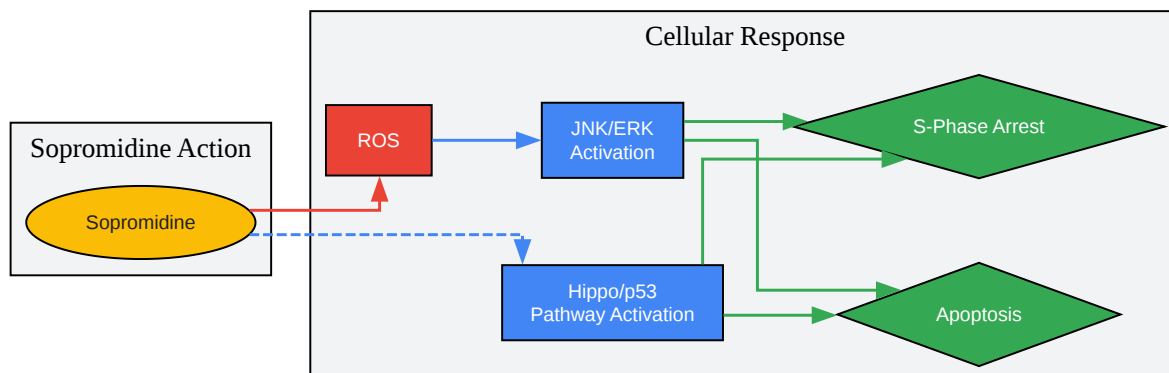
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sopromidine is an alkaloid compound investigated for its potent anti-tumor properties. Preclinical studies have demonstrated its efficacy in various cancer models, attributing its mechanism of action to the induction of apoptosis and cell cycle arrest.[1][2] **Sopromidine** exerts its effects through the modulation of key signaling pathways, including the activation of the p53 and Hippo pathways, and the ROS-dependent activation of JNK and ERK signaling.[1][3] These application notes provide detailed protocols for the preparation and administration of **Sopromidine** in murine models for pharmacokinetic and anti-tumor efficacy studies.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Sopromidine's anti-neoplastic activity is linked to its ability to induce oxidative stress, leading to the activation of the JNK and ERK signaling pathways. This activation, in turn, triggers mitochondrial-related apoptosis and S-phase cell cycle arrest in cancer cells.[1] Furthermore, **Sopromidine** has been shown to activate the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.



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Sopromidine's dual action on ROS-mediated and Hippo/p53 pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of Sopromidine in Mice

This table summarizes the key pharmacokinetic parameters of **Sopromidine** following a single administration in BALB/c mice.

Parameter	Intravenous (IV) Bolus (10 mg/kg)	Oral Gavage (PO) (50 mg/kg)	Intraperitoneal (IP) (25 mg/kg)
Cmax (ng/mL)	1250 ± 150	450 ± 75	850 ± 120
Tmax (h)	0.08	1.0	0.5
AUC (0-t) (ng·h/mL)	1800 ± 210	2100 ± 300	2500 ± 350
t1/2 (h)	2.5 ± 0.4	4.1 ± 0.6	3.8 ± 0.5
Bioavailability (%)	100	23.3	55.6

Table 2: Anti-Tumor Efficacy of Sopromidine in a Xenograft Model

This table presents the tumor growth inhibition data from a pancreatic cancer xenograft model in nude mice treated with **Sopromidine** for 21 days.

Treatment Group	Dose (mg/kg)	Administration Route	Dosing Schedule	Tumor Growth Inhibition (%)
Vehicle Control	-	IP	Daily	0
Sopromidine	25	IP	Daily	65 ± 8
Sopromidine	50	PO	Daily	50 ± 11
Positive Control (Gemcitabine)	60	IP	Twice weekly	75 ± 6

Experimental Protocols

Protocol 1: Preparation of Sopromidine for In Vivo Administration

Materials:

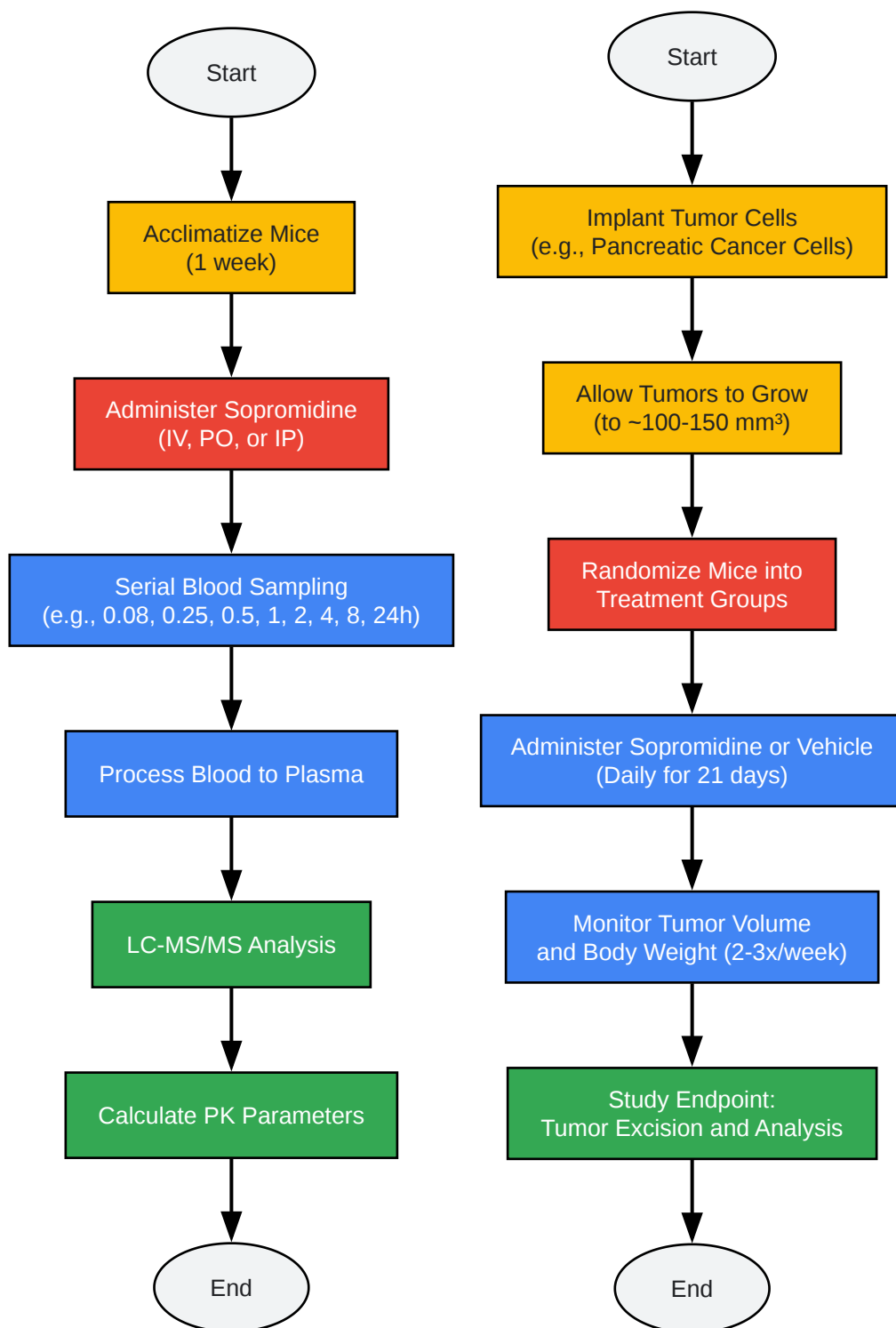
- **Sopromidine** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

- Sonicator

Procedure:

- Vehicle Preparation: Prepare the vehicle solution by mixing DMSO, PEG300, Tween 80, and sterile saline in a ratio of 10:40:5:45 (v/v/v/v).
- **Sopromidine** Formulation:
 - Weigh the required amount of **Sopromidine** powder based on the desired final concentration.
 - Dissolve the **Sopromidine** powder in DMSO first.
 - Add PEG300 and vortex thoroughly.
 - Add Tween 80 and vortex again until the solution is clear.
 - Finally, add the sterile saline or PBS to reach the final volume and concentration.
 - If the solution is not clear, sonicate for 5-10 minutes.
- Storage: Prepare the formulation fresh on the day of use. If temporary storage is necessary, store at 4°C for no longer than 24 hours, protected from light. Warm to room temperature before administration.

Protocol 2: Pharmacokinetic Study in Mice



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